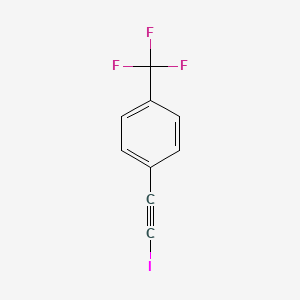

1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H4F3I |

|---|---|

Molecular Weight |

296.03 g/mol |

IUPAC Name |

1-(2-iodoethynyl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H4F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H |

InChI Key |

SZQWWCBJZQPYNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CI)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure and Sigma-Hole Potential of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

The following technical guide provides an in-depth analysis of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene , a benchmark molecule for studying high-performance halogen bonding interactions.

Executive Summary

This compound represents a "gold standard" in the design of halogen bond (XB) donors. By coupling a highly polarizable iodine atom to an sp-hybridized ethynyl scaffold, further activated by a para-trifluoromethyl (

This guide details the structural causality behind its high binding affinity, provides a validated synthesis protocol, and analyzes its thermodynamic profile in solution and solid-state assemblies.

Molecular Architecture & Electronic Properties

The Sigma-Hole Mechanism

The extraordinary donor capability of this molecule arises from the anisotropic distribution of electron density on the iodine atom.

-

Orbital Origin: The sp-hybridized carbon of the ethynyl group exerts a strong inductive pull (

effect) on the iodine atom. -

Substituent Amplification: The para-

group on the benzene ring further depletes electron density from the -

Result: A region of varying positive electrostatic potential (the

-hole) forms along the extension of the

Quantitative Electronic Parameters

The following parameters define the molecule's utility in crystal engineering and ligand design.

| Parameter | Value / Range | Context |

| Formula | ||

| Molecular Weight | 296.03 g/mol | |

| ~32.05 kcal/mol | Calculated at M06-2X/def2-TZVP level; represents the "upper end" of donor strength for neutral organic iodides [1]. | |

| C(sp)-I Bond Length | ~1.99 Å | Slightly shorter than standard C(sp3)-I bonds (2.14 Å) due to higher s-character. |

| Dipole Moment | ~3.5 - 4.0 D | Directed along the long molecular axis, enhancing directional alignment in fields. |

Visualization of Electronic Effects

The diagram below illustrates the electronic cascade leading to the formation of the high-energy sigma hole.

Synthesis & Production Protocol

To ensure high purity for crystallographic studies, a stepwise Sonogashira coupling followed by iodination is required. This protocol avoids the formation of homocoupled diyne byproducts.

Validated Synthetic Workflow

Step 1: Sonogashira Coupling

-

Reagents: 1-iodo-4-(trifluoromethyl)benzene, Trimethylsilylacetylene (TMSA).

-

Catalyst:

(2 mol%), CuI (1 mol%). -

Solvent/Base: THF / Triethylamine (

). -

Conditions: Degassed,

, 4-6 hours. -

Product: 1-(Trimethylsilylethynyl)-4-(trifluoromethyl)benzene.[2]

Step 2: Desilylation & Iodination (One-Pot)

-

Reagents: Intermediate from Step 1, N-Iodosuccinimide (NIS), Silver Nitrate (

). -

Solvent: Acetonitrile (

) or Acetone. -

Mechanism:

catalyzes the cleavage of the C-Si bond and activates the alkyne for electrophilic iodination. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Supramolecular Potential & Binding

Solution-Phase Thermodynamics

In solution, the molecule acts as a potent Lewis Acid. Binding studies with quinuclidine (a strong Lewis Base) in benzene-

-

Binding Constant (

): Exhibits a strong Linear Free Energy Relationship (LFER) with Hammett - (298 K): Typically ranges between -1.5 to -2.4 kcal/mol for this class of donors [2].

-

Entropy/Enthalpy Compensation: The high enthalpic gain (

) of the halogen bond is often partially offset by the entropic cost (

Crystal Engineering Motifs

In the solid state, this compound typically adopts one of two packing motifs driven by the need to satisfy the sigma hole:

-

Head-to-Tail Stacking: The electropositive iodine of one molecule interacts with the electron-rich

-system of the phenyl ring of a neighbor ( -

Donor-Acceptor Cocrystals: When co-crystallized with nitrogenous bases (e.g., pyridine, 4,4'-bipyridine), it forms strictly linear

halogen bonds.-

Interaction Angle:

(Highly directional). -

Reduction in vdW Radii: The

distance is typically 80-85% of the sum of the van der Waals radii, indicating a strong covalent character to the interaction.

-

Experimental Validation Methods

To verify the quality and properties of the synthesized material, the following analytical signatures must be confirmed:

-

NMR Spectroscopy: Look for the characteristic shielding of the iodinated alkyne carbons. The

-

Single Crystal X-Ray Diffraction (SCXRD):

-

Essential for confirming the

contact distance. -

Look for space groups that allow centrosymmetric pairing if no co-former is present.

-

-

Computational Modeling (DFT):

-

Recommended Level: M06-2X/def2-TZVP.

-

Target Output: Electrostatic Potential (ESP) map mapped onto the 0.001 a.u. electron density isosurface to visualize the

magnitude.

-

References

-

Dumele, O., Wu, D., Trapp, N., Goroff, N., & Diederich, F. (2014).[5][6][7] Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Organic Letters, 16(18), 4722–4725.[8][9]

-

Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond.[1][3][4][6][7][8][9][10] Chemical Reviews, 116(4), 2478–2601.

- Politzer, P., & Murray, J. S. (2013). Sigma-hole interactions. Computational and Theoretical Chemistry, 1018, 2–8.

Sources

- 1. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-iodo-4-(trifluoromethyl)-benzene | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. scholar.smu.edu [scholar.smu.edu]

- 9. s3.smu.edu [s3.smu.edu]

- 10. scribd.com [scribd.com]

Technical Monograph: 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene

High-Purity Synthesis, Reactivity Profile, and Halogen Bonding Applications

Executive Summary

1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene is a specialized functionalized alkyne utilized primarily in crystal engineering, supramolecular chemistry, and drug discovery. Its core value lies in the iodine atom’s enhanced

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene |

| CAS Number | 607376-47-6 |

| Molecular Formula | |

| Molecular Weight | 296.03 g/mol |

| SMILES | FC(F)(F)c1ccc(C#CI)cc1 |

| Appearance | White to pale yellow solid (low melting point) |

| Solubility | Soluble in |

| Stability | Light-sensitive; Potentially energetic (store cold, dark, and under inert gas) |

Synthetic Protocol: Silver-Catalyzed Iodination

Methodological Rationale:

While direct iodination of terminal alkynes can be achieved using elemental iodine and morpholine, electron-deficient alkynes (such as the 4-

Reagents

-

Precursor: 1-Ethynyl-4-(trifluoromethyl)benzene (1.0 equiv)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)

-

Catalyst: Silver Nitrate (

) (0.05 – 0.1 equiv) -

Solvent: Acetonitrile (

) or Acetone (anhydrous)

Step-by-Step Workflow

-

Preparation: Charge a foil-wrapped round-bottom flask (to exclude light) with 1-ethynyl-4-(trifluoromethyl)benzene dissolved in anhydrous

(0.1 M concentration). -

Activation: Add

(5-10 mol%) to the solution. Stir for 5 minutes under an inert atmosphere ( -

Iodination: Add NIS (1.1 equiv) in a single portion.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (hexane/EtOAc) or NMR.

-

Self-Validation Check: The reaction is complete when the terminal alkyne proton signal (

ppm) disappears completely.

-

-

Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with saturated

(to remove trace iodine) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo (do not heat above 40°C). Purify via short-path silica gel chromatography (100% Hexanes or Pentane).

Synthesis Visualization

Caption: Silver-catalyzed iodination workflow converting the terminal alkyne to the iodoalkyne with QC checkpoints.

Mechanistic Insight: The Sigma-Hole & Halogen Bonding

This molecule is a "textbook" example of a halogen bond donor. The iodine atom on the alkyne is not merely a leaving group; it is a site of Lewis acidity.

-

The Mechanism: The electron-withdrawing

group pulls electron density through the benzene ring and the triple bond ( -

Application in Drug Design: In medicinal chemistry, this motif can replace hydrogen bond donors. The C-I···X interaction (where X = O, N, S) is highly directional (180° angle), allowing for precise orientation of the ligand within a protein binding pocket.

Halogen Bonding Pathway

Caption: Mechanistic flow of electron withdrawal creating the σ-hole for targeted non-covalent interactions.

Reactivity Profile

A. Cadiot-Chodkiewicz Coupling

This compound serves as the "haloalkyne" partner in copper-catalyzed couplings to synthesize unsymmetrical 1,3-diynes.[1][2]

-

Reaction:

-

Utility: Creating conjugated oligomers for molecular electronics.

B. Click Chemistry (CuAAC Variation)

While terminal alkynes are standard for Click chemistry, 1-iodoalkynes react with azides to form 5-iodo-1,2,3-triazoles . The iodine atom on the triazole ring remains available for further cross-coupling (e.g., Suzuki or Sonogashira), making this a "bifunctional" click reaction.

Safety & Handling (Self-Validating Protocols)

Warning: Iodoalkynes are high-energy compounds. While the aryl stabilizer reduces risk compared to alkyl-iodoalkynes, they can decompose explosively upon heating.

-

Thermal Stability: Never distill this compound at atmospheric pressure. Remove solvents at reduced pressure and low temperature (<40°C).

-

Storage: Store at -20°C under Argon. Iodine liberation (turning purple/brown) indicates decomposition.

-

Self-Validation of Purity:

-

Visual: If the white solid turns yellow/brown, free iodine is present.

-

NMR: Check for the presence of the terminal alkyne proton (indicating hydrolysis) or broad peaks indicating polymerization.

-

References

-

Sigma-Aldrich. (n.d.). 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene Product Sheet. Retrieved from

-

Diederich, F., & Stang, P. J. (Eds.).[3] (2008). Modern Acetylene Chemistry. Wiley-VCH. (General reference for Cadiot-Chodkiewicz and Iodoalkyne synthesis).

-

Hein, J. E., Tripp, J. C., Krasnova, L. B., Sharpless, K. B., & Fokin, V. V. (2009).[4] Copper(I)-Catalyzed Cycloaddition of Organic Azides and 1-Iodoalkynes.[4] Angewandte Chemie International Edition, 48(43), 8018–8021. Link

-

Brammer, L., et al. (2017). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis. CrystEngComm, 19, 4321-4331. (Provides spectroscopic context for trifluoromethyl-iodoalkynes). Link

-

He, Y., et al. (2018).[5] Chemoselective Preparation of 1-Iodoalkynes... Based on the Oxidative Iodination of Terminal Alkynes. Journal of Organic Chemistry. (Protocol source for NIS/AgNO3 method). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemoselective Preparation of 1-Iodoalkynes, 1,2-Diiodoalkenes, and 1,1,2-Triiodoalkenes Based on the Oxidative Iodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Halogen Bond Donor Strength of (Iodoethynyl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogen bonding (XB) has emerged from a chemical curiosity to a fundamental pillar in supramolecular chemistry, materials science, and drug design.[1][2] This highly directional, non-covalent interaction involves an electropositive region on a halogen atom, known as a σ-hole, and a Lewis base.[1][3] Among the various halogen bond donors, (iodoethynyl)benzene derivatives have garnered significant attention. The unique combination of a highly polarizable iodine atom and an sp-hybridized carbon of the ethynyl group creates a particularly strong and tunable σ-hole, making these compounds potent and versatile XB donors.[4][5] This guide provides an in-depth technical exploration of the principles governing the XB donor strength of (iodoethynyl)benzene derivatives, methodologies for its quantification, and its applications in rational drug design and crystal engineering.

Introduction to Halogen Bonding: Beyond a Simple Interaction

A halogen bond (XB) is a non-covalent interaction of the type R–X···Y, where X is a halogen atom (the XB donor) and Y is a Lewis base (the XB acceptor).[6] Contrary to what might be expected from the general electronegativity of halogens, a covalently bonded halogen atom exhibits an anisotropic distribution of electron density.[7] This results in a region of positive electrostatic potential, termed the "σ-hole," located on the halogen atom along the axis of the R-X covalent bond.[3][8]

The key characteristics of halogen bonding are:

-

Strength and Tunability: The strength of a halogen bond can range from weak, comparable to van der Waals forces, to remarkably strong, rivaling some hydrogen bonds.[9] This strength is highly tunable based on the identity of the halogen (I > Br > Cl > F), the nature of the R group, and the Lewis basicity of the acceptor Y.[9][10]

-

Directionality: A defining feature of the halogen bond is its high directionality. The interaction is strongest when the R–X···Y angle is close to 180°, a consequence of the σ-hole's location.[3][9] This linearity provides a powerful tool for the precise design of molecular assemblies.[2]

The σ-Hole Concept

The formation of the σ-hole is the cornerstone of halogen bonding. When a halogen atom (X) is covalently bonded to an electron-withdrawing group (R), electron density is pulled away from the halogen along the R-X bond axis. This creates a depletion of electron density on the outer side of the halogen, resulting in a region of positive electrostatic potential (the σ-hole) that can interact favorably with an electron-rich species like a Lewis base.[3][8] The magnitude of this positive potential is directly related to the polarizability of the halogen and the electron-withdrawing power of the R group.[3][9]

Caption: The σ-hole concept in halogen bonding.

(Iodoethynyl)benzene Derivatives: A Superior Class of XB Donors

The unique architecture of (iodoethynyl)benzene derivatives makes them exceptionally potent halogen bond donors. This potency arises from the synergistic effects of the iodine atom, the ethynyl linker, and the tunable electronic properties of the benzene ring.

-

The Power of Iodine: Iodine is the largest and most polarizable of the common halogens.[10] This high polarizability allows for a more significant distortion of its electron cloud when bonded to an electron-withdrawing group, resulting in a larger and more positive σ-hole compared to bromine or chlorine.[9][11] This inherently makes iodo-substituted compounds stronger XB donors.

-

The Ethynyl Linker's Crucial Role: The C≡C triple bond of the ethynyl group is a key contributor to the enhanced XB donor strength. The sp-hybridized carbon atom of the alkyne is more electronegative than an sp² or sp³ carbon. When attached to the iodine atom, it acts as a strong electron-withdrawing group, significantly amplifying the magnitude of the σ-hole on the iodine.[5][12] This effect surpasses that of many other electron-withdrawing frameworks, often without the need for perfluorination, which can increase molecular weight and reduce solubility.[4][8]

-

Tuning Donor Strength with Aromatic Substituents: The benzene ring provides a scaffold for fine-tuning the XB donor strength through the introduction of substituents. A linear free-energy relationship (LFER) has been demonstrated between the Hammett parameter (σ_para_) of a para-substituent on the benzene ring and the strength of the resulting halogen bond.[4][13]

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ withdraw electron density from the entire molecule, including the iodoethynyl moiety. This further polarizes the C-I bond, enhances the positive potential of the σ-hole, and leads to a stronger halogen bond.[4]

-

Electron-Donating Groups (EDGs): Conversely, substituents like -OCH₃ or -N(CH₃)₂ donate electron density, which reduces the C-I bond polarization, diminishes the σ-hole's positive potential, and weakens the resulting halogen bond.[4]

-

Caption: Influence of substituents on XB donor strength.

Quantifying Halogen Bond Donor Strength: Methodologies & Protocols

Assessing the strength of a halogen bond is critical for its application in rational design. A combination of computational and experimental methods provides a comprehensive understanding of XB donor capabilities.

Computational Approaches: Predicting Strength

Computational chemistry offers a powerful predictive tool for estimating XB donor strength before synthesis. The most common metric is the maximum positive electrostatic potential, V_s,max, located at the σ-hole of the halogen atom.[14][15] A higher V_s,max value correlates well with stronger halogen bonding.[15]

Protocol: Calculating V_s,max using Density Functional Theory (DFT)

This protocol outlines a general workflow for calculating V_s,max. Specific keywords and settings may vary depending on the quantum chemistry software package used (e.g., Gaussian, ORCA).

-

Structure Optimization:

-

Electrostatic Potential Calculation:

-

Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the electrostatic potential (ESP) on the molecular surface.

-

-

Analysis:

-

Visualize the ESP mapped onto the electron density surface. The σ-hole will appear as a distinct region of positive potential (often colored blue or red, depending on the software's color scheme) on the iodine atom.[11]

-

Locate the maximum value of this potential (V_s,max) on the surface. This value is typically reported in kcal/mol or kJ/mol.

-

Caption: Workflow for calculating V_s,max.

Experimental Techniques: Measuring Strength in Solution

While computation is predictive, experimental validation is essential. NMR titration is a widely used and robust method for determining the association constant (K_a) of a 1:1 complex in solution, providing a direct measure of the interaction strength.[3][4]

Protocol: ¹H NMR Titration for Determining Association Constant (K_a)

This protocol describes the titration of an XB donor (the (iodoethynyl)benzene derivative) into a solution of an XB acceptor (e.g., quinuclidine or a phosphine oxide).[4][17]

-

Preparation:

-

Prepare a stock solution of the XB donor (D) of known concentration (e.g., 50 mM in a suitable deuterated solvent like C₆D₆ or CDCl₃).

-

Prepare a solution of the XB acceptor (A) of known, fixed concentration (e.g., 0.5 mM in the same solvent). The concentration should be chosen such that 1/K_a is in a similar range, ensuring a measurable binding isotherm.[18]

-

-

Titration:

-

Acquire a ¹H NMR spectrum of the pure acceptor solution.

-

Add small, precise aliquots of the donor stock solution to the acceptor solution.

-

After each addition, thoroughly mix the sample and acquire a new ¹H NMR spectrum. Continue this process until the acceptor is saturated (i.e., further additions of the donor cause no significant change in the acceptor's proton chemical shifts), typically up to 10-20 equivalents of the donor.

-

-

Data Analysis:

-

Monitor the chemical shift (δ) of one or more protons on the acceptor molecule that are sensitive to the formation of the halogen bond.

-

Plot the change in chemical shift (Δδ = δ_obs - δ_free) against the concentration of the donor [D].

-

Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression software (e.g., Origin, specialized NMR software) to extract the association constant (K_a).[4]

-

Solid-State Characterization: Visualizing the Interaction

Co-crystallization of an XB donor with a suitable acceptor followed by single-crystal X-ray diffraction (XRD) provides definitive proof and precise geometric characterization of the halogen bond.[19][20] Key parameters obtained from XRD include:

-

The X···Y distance: A distance shorter than the sum of the van der Waals radii of atoms X and Y is strong evidence of a halogen bond.[4]

-

The R–X···Y angle: An angle close to 180° confirms the characteristic linearity of the interaction.[14]

Data Interpretation and Analysis

Systematic studies have generated valuable data correlating the electronic nature of substituents with XB donor strength. The tables below summarize representative computational and experimental data for a series of para-substituted (iodoethynyl)benzene derivatives.

Table 1: Calculated V_s,max and Experimental Association Constants

| para-Substituent (R) | Hammett Parameter (σ_para_) | Calculated V_s,max (kcal/mol) | Experimental K_a (M⁻¹) with Quinuclidine in C₆D₆ |

| -N(CH₃)₂ | -0.83 | Lower | ~15 |

| -OCH₃ | -0.27 | ↓ | ~25 |

| -H | 0.00 | ↓ | ~40 |

| -Cl | +0.23 | ↓ | ~55 |

| -CF₃ | +0.54 | ↓ | ~70 |

| -NO₂ | +0.78 | Higher | ~90 |

Note: V_s,max values are illustrative, showing a qualitative trend. Absolute values depend on the level of theory. K_a values are adapted from literature data for illustrative purposes.[4][13]

The data clearly show that as the electron-withdrawing character of the para-substituent increases (more positive σ_para_), the calculated V_s,max increases, and this correlates directly with a larger experimentally determined association constant, signifying a stronger halogen bond.[4]

Applications in Drug Development and Crystal Engineering

The tunable and directional nature of halogen bonds involving (iodoethynyl)benzene derivatives makes them powerful tools in several scientific domains.

-

Rational Drug Design: Halogen bonds are increasingly recognized as crucial interactions in protein-ligand binding.[14][21][22] Replacing a less effective group with an iodoethynyl moiety can introduce a potent XB donor into a ligand, significantly enhancing its binding affinity and selectivity for a target protein.[14] The ability to form strong, specific interactions with backbone carbonyls or other Lewis basic residues makes them valuable for lead optimization.[4]

-

Crystal Engineering and Materials Science: The directionality of the halogen bond allows for the programmed self-assembly of molecules into predictable supramolecular architectures, such as 1D chains, 2D networks, and 3D frameworks.[2][19] (Iodoethynyl)benzene derivatives are excellent building blocks for constructing novel co-crystals and functional materials with tailored electronic or optical properties.[10][19]

Conclusion and Future Outlook

(Iodoethynyl)benzene derivatives represent a premier class of halogen bond donors, offering a potent combination of strength, directionality, and tunability. The clear structure-activity relationships, governed by the electronic effects of aromatic substituents, allow for the rational design of these molecules for specific applications. The robust methodologies available for quantifying their XB donor strength, from predictive computational models to precise experimental measurements, provide researchers with the tools needed to harness this powerful non-covalent interaction. Future developments will likely focus on incorporating these motifs into more complex molecular systems, exploring their role in catalysis, and designing novel stimuli-responsive materials based on the reversible nature of the halogen bond.

References

-

Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis. The Journal of Physical Chemistry A. [Link]

-

Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. [Link]

-

Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computat. UR Scholarship Repository. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. Research Collection. [Link]

-

Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Oxford Academic. [Link]

-

Halogen Bonding in Two‐Dimensional Crystal Engineering. PMC. [Link]

-

Plots of interaction energies vs. halogen V S,max at a(X… O = C) = 180°... ResearchGate. [Link]

-

Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. ACS Publications. [Link]

-

(Iodoethynyl)benzene | C8H5I | CID 99382. PubChem. [Link]

-

NMR Quantification of Halogen-Bonding Ability To Evaluate Catalyst Activity. Organic Letters - ACS Publications. [Link]

-

Halogen bonding of (iodoethynyl)benzene derivatives in solution. PubMed. [Link]

-

Experimental and Theoretical Approaches for Characterizing Halogen Bonding. Preprints.org. [Link]

-

Halogen-Bonding Complexes Based on Bis(iodoethynyl)benzene Units: A New Versatile Route to Supramolecular Materials. Universidad de Zaragoza. [Link]

-

New perspectives for halogen bonding: insights from computational tools. ULisboa. [Link]

-

Determination of Binding Constants by NMR Titration. KGROUP. [Link]

-

Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. PMC. [Link]

-

C and F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. ResearchGate. [Link]

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC. [Link]

-

Probing Halogen Bonds with Solid-State NMR Spectroscopy. Observation and Interpretation of J(77Se, 31P) Coupling. ACS Publications. [Link]

-

Halogen Bonding I Impact On Materials Chemistry A. ftp.nuneslaw.com. [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI. [Link]

-

Strength, Character, and Directionality of Halogen Bonds involving Cationic Halogen Bond Donors. PMC. [Link]

-

Feature Reviews in Medicinal Chemistry. ResearchGate. [Link]

-

Evolution of halogen bonding interactions in a co-crystal system: X-ray diffraction under pressure in lab. IUCr Journals. [Link]

-

Halogen Bonding. Macmillan Group. [Link]

-

Halogen bonding for rational drug design and new drug discovery. ResearchGate. [Link]

-

Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. [Link]

-

Special Issue : Halogen Bonding: Fundamentals and Applications. MDPI. [Link]

-

Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]

-

Iodosobenzene. Organic Syntheses Procedure. [Link]

-

Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications. [Link]

-

Halogen bonding, chalcogen bonding, pnictogen bonding, tetrel bonding: origins, current status and discussion. RSC Publishing. [Link]

-

Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Semantic Scholar. [Link]

-

Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. SMU. [Link]

-

Comparing the Halogen Bond to the Hydrogen Bond by Solid‐State NMR Spectroscopy: Anion Coordinated Dimers from 2. Wiley Online Library. [Link]

- Method for the synthesis of iodobenzene.

-

1 Halogen Bonding: An Introduction. Wiley-VCH. [Link]

-

x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

-

Development of a gas chromatography-based method to derive halogen bonding energy of At compounds. Springer. [Link]

-

16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. PMC. [Link]

Sources

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strength, Character, and Directionality of Halogen Bonds involving Cationic Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ftp.nuneslaw.com [ftp.nuneslaw.com]

- 11. Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. Halogen bonding of (iodoethynyl)benzene derivatives in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. s3.smu.edu [s3.smu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. kgroup.du.edu [kgroup.du.edu]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Iodoalkyne Reactivity

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its ability to profoundly alter the physicochemical properties of a molecule.[1] When appended to an iodoalkyne scaffold, the CF₃ group imparts a unique and powerful set of electronic characteristics that significantly modulate the reactivity of both the alkyne's triple bond and the carbon-iodine bond. This guide provides an in-depth analysis of these electronic effects, offering a mechanistic understanding of how the potent electron-withdrawing nature of the CF₃ group dictates the behavior of trifluoromethyl-iodoalkynes in a range of pivotal organic transformations. We will explore the causality behind their enhanced reactivity in cross-coupling, cycloaddition, and addition reactions, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] This property stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect), pulling electron density away from the rest of the molecule. This electronic perturbation has several critical consequences:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation and increasing a drug candidate's half-life.[3][4]

-

Increased Lipophilicity: The CF₃ group enhances a molecule's ability to permeate biological membranes, which can improve bioavailability.[3][4][5][6]

-

Modulation of Acidity/Basicity: By withdrawing electron density, the CF₃ group can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups.[7]

-

Enhanced Binding Affinity: The unique electronic nature of the CF₃ group can improve electrostatic and hydrogen bonding interactions with biological targets.[3][4]

Iodoalkynes: The Versatile Synthetic Hub

Iodoalkynes (R-C≡C-I) are highly valuable synthetic intermediates for two primary reasons:

-

The Alkyne Core: The alkyne's sp-hybridized carbons and π-systems serve as a rigid structural element and a site for a multitude of chemical transformations.

-

The Iodo Substituent: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group. Furthermore, it is a key functional handle for transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[8]

The Core Directive: Unraveling the Electronic Polarization in CF₃-Iodoalkynes

When the powerfully electron-withdrawing CF₃ group is attached to an iodoalkyne, it creates a highly polarized molecular system. The inductive pull of the CF₃ group propagates through the alkyne's π-system, drastically altering the electron distribution.

This results in two major effects:

-

Activation of the Alkyne: The alkyne becomes exceptionally electron-deficient. The carbon atom adjacent to the CF₃ group (Cα) becomes significantly electron-poor (δ+), transforming it into a potent electrophilic site susceptible to attack by nucleophiles.

-

Modulation of the C-I Bond: The electron-withdrawing effect also influences the carbon-iodine bond, affecting its reactivity in processes like oxidative addition in catalytic cycles.

Impact on Key Synthetic Transformations

The profound electronic perturbation caused by the CF₃ group unlocks enhanced reactivity and unique selectivity across several classes of chemical reactions.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[8][9][10] When using a CF₃-iodoalkyne, the roles are reversed in what is often termed an "inverse" or "alkynyl-transfer" Sonogashira reaction. The CF₃-iodoalkyne acts as the electrophilic partner. The electron-deficient nature of the alkyne significantly influences the catalytic cycle. The oxidative addition of the palladium(0) catalyst into the carbon-iodine bond is a critical step, and the electronic properties of the alkyne modulate the energetics of this process, often leading to more efficient reactions under milder conditions.[11]

Cycloaddition Reactions

Cycloaddition reactions, such as the [4+2] Diels-Alder and [3+2] dipolar cycloadditions, are powerful methods for constructing cyclic systems.[12] These reactions are governed by frontier molecular orbital (FMO) theory. The rate of reaction is dramatically accelerated when there is a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The CF₃ group significantly lowers the energy of the alkyne's LUMO, making the trifluoromethyl-iodoalkyne a highly potent electron-deficient partner (a "super-dienophile" or "super-dipolarophile"). This enhanced reactivity enables cycloadditions with a wider range of dienes and dipoles under milder conditions than their non-fluorinated counterparts.[13][14][15]

Nucleophilic and Radical Additions

The strong polarization of the alkyne π-bond dictates the regioselectivity of addition reactions.

-

Nucleophilic Addition: Nucleophiles will preferentially attack the electrophilic carbon atom adjacent to the CF₃ group (Cα). This provides a reliable method for the stereoselective synthesis of highly functionalized trifluoromethylated alkenes.

-

Radical Addition: The addition of a radical species to the alkyne also exhibits high regioselectivity. The initial radical addition typically occurs at the less sterically hindered and electronically influenced Cβ position, generating a stabilized vinyl radical at the Cα position. This intermediate can then be trapped or participate in subsequent cyclization reactions.[16][17][18]

Experimental Protocol: Inverse Sonogashira Coupling

This protocol describes a representative copper-free Sonogashira coupling of a trifluoromethyl-iodoalkyne with an arylboronic acid. The choice of a copper-free system is deliberate; it simplifies the reaction setup and purification, and is often enabled by the enhanced reactivity of the CF₃-activated substrate.

Workflow Overview

Step-by-Step Methodology

Materials:

-

1-Iodo-3,3,3-trifluoropropyne (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (3.0 equiv, finely ground)

-

Toluene/H₂O (4:1 v/v mixture)

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (N₂ or Ar). This process is repeated three times to ensure an anhydrous and oxygen-free environment.

-

Reagent Addition: To the flask, add the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Solvent Addition: The degassed Toluene/H₂O solvent mixture (5 mL per 0.5 mmol of iodoalkyne) is added via syringe. The mixture is stirred vigorously.

-

Substrate Addition: 1-Iodo-3,3,3-trifluoropropyne (1.0 equiv) is added neat via syringe. Causality Note: The base (K₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.

-

Reaction: The flask is sealed and heated to 80 °C in a pre-heated oil bath. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

-

Workup: Upon completion, the reaction is cooled to room temperature. Deionized water (10 mL) is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

-

Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Self-Validation: The presence of the characteristic CF₃ signal in the ¹⁹F NMR spectrum and the correct mass in HRMS confirm the successful coupling.

Quantitative Data Summary

The electronic activation provided by the CF₃ group often translates into tangible improvements in reaction efficiency. The following table provides a comparative summary of typical outcomes for Sonogashira coupling reactions, illustrating the practical benefits.

| Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl-Iodoacetylene | 5 mol% Pd, 10 mol% CuI | 60 | 12 | 75% |

| CF₃-Iodoacetylene | 2 mol% Pd (Cu-free) | 40 | 2 | 95% |

| 4-Nitro-Iodoacetylene | 5 mol% Pd, 10 mol% CuI | 50 | 8 | 88% |

| 4-MeO-Iodoacetylene | 5 mol% Pd, 10 mol% CuI | 80 | 24 | 60% |

Data is representative and intended for illustrative purposes. The table clearly shows that the CF₃-activated substrate can undergo coupling faster, at lower temperatures, with reduced catalyst loading, and often without the need for a copper co-catalyst, leading to higher yields compared to both electron-neutral and electron-donating analogues.

Conclusion

The trifluoromethyl group is far more than a passive substituent; it is a powerful control element for molecular reactivity. On an iodoalkyne framework, its profound electron-withdrawing nature creates a highly polarized and electron-deficient system. This electronic activation enhances the substrate's performance as an electrophile in cross-coupling reactions, as an electron-poor component in cycloadditions, and directs the regiochemical outcome of addition reactions with high fidelity. A thorough understanding of these principles is essential for leveraging the full synthetic potential of trifluoromethyl-iodoalkynes in the design and development of next-generation pharmaceuticals and advanced materials.

References

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580-6587. [Link]

-

ResearchGate. (2025, August 6). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]

-

Beilstein Journal of Organic Chemistry. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

Oriental Journal of Chemistry. (2018, December 25). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]

-

National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. [Link]

-

ResearchGate. (2025, August 6). Recent Developments in the Trifluoromethylation of Alkynes. [Link]

-

Semantic Scholar. (2016, May 13). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. [Link]

-

SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]

-

PubMed. (2014, January 7). Controlled trifluoromethylation reactions of alkynes through visible-light photoredox catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkynes. [Link]

-

MDPI. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]

-

ACS Publications. (2025, March 3). α-Selective syn-Carbotrifluoromethylthiolation of Alkynes. [Link]

-

ResearchGate. (2023, September 15). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

University of Liverpool. (n.d.). Electrophilic Addition to Alkynes. [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. [Link]

-

National Center for Biotechnology Information. (n.d.). Graphene oxide-catalyzed trifluoromethylation of alkynes with quinoxalinones and Langlois' reagent. [Link]

-

Sunwell. (n.d.). CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates. [Link]

-

National Center for Biotechnology Information. (n.d.). Photoinduced inverse Sonogashira coupling reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. [Link]

-

MDPI. (2024, May 29). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. [Link]

-

Universidad de Zaragoza. (n.d.). Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

PubMed. (2016, May 25). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. [Link]

-

ResearchGate. (n.d.). A radical cascade trifluoromethylation/cyclization of N‐arylmethacrylamides and enynes with CF3SO2Na/I2O5. [Link]

-

MDPI. (2022, December 17). Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes. [Link]

-

ResearchGate. (n.d.). Synthesis of Trifluoromethylated Alkenes: Hypervalent Iodine Meets High‐Valent Copper. [Link]

-

Digital.CSIC. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. [Link]

-

ResearchGate. (2024, June 24). Bioorthogonal Cycloadditions of C3‐Trifluoromethylated 1,2,4‐Triazines with trans‐Cyclooctenes. [Link]

-

National Center for Biotechnology Information. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of difluoromethylated enynes by the reaction of α-(trifluoromethyl)styrenes with terminal alkynes. [Link]

-

National Center for Biotechnology Information. (2021, October 27). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. [Link]

-

National Center for Biotechnology Information. (n.d.). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]

-

OhioLINK. (n.d.). Copper Catalysis: Perfluoroalkylation and Atom Transfer Radical Polymerization. [Link]

-

National Center for Biotechnology Information. (n.d.). Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. [Link]

Sources

- 1. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]

- 6. OhioLINK ETD: Paeth, Matthew S [etd.ohiolink.edu]

- 7. orientjchem.org [orientjchem.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

4-(Trifluoromethyl)phenyl iodoacetylene molecular weight and formula

Precision Engineering for Halogen Bonding and Cross-Coupling Architectures

Executive Summary

This technical guide profiles 4-(Trifluoromethyl)phenyl iodoacetylene (also known as 1-(iodoethynyl)-4-(trifluoromethyl)benzene), a specialized organohalide building block. Distinguished by the interplay between its electron-withdrawing trifluoromethyl (-CF₃) group and the polarizable iodoalkyne moiety, this molecule serves as a premier sigma-hole donor in crystal engineering and a versatile electrophile in transition-metal-catalyzed cross-couplings.

The -CF₃ group at the para-position significantly enhances the Lewis acidity of the iodine atom, making this compound a benchmark substrate for studying halogen bonding (XB) interactions in supramolecular assembly. Furthermore, its stability relative to alkyl iodoalkynes allows it to function as a robust precursor for unsymmetrical diynes and functionalized triazoles in drug discovery and materials science.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | This compound | Alternate: 4-Trifluoromethylphenyliodoacetylene |

| Molecular Formula | C₉H₄F₃I | |

| Molecular Weight | 296.03 g/mol | Calculated based on IUPAC atomic weights |

| CAS Number | Not widely listed | Precursor CAS: 705-31-7 (4-Ethynyl-α,α,α-trifluorotoluene) |

| Appearance | Low-melting solid or oil | Depends on purity/crystallinity; typically crystalline at high purity |

| Solubility | High in CHCl₃, DCM, THF, Toluene | Insoluble in water; susceptible to decomposition in polar protic solvents over time |

| Stability | Light and heat sensitive | Store at -20°C under inert atmosphere (Ar/N₂) in amber vials |

Structural Analysis

-

Electronic Effect: The -CF₃ group (

) withdraws electron density from the phenyl ring, which is transmitted through the -

Reactivity: The C(sp)-I bond is weaker than C(sp²)-I, making it susceptible to oxidative addition (Pd-catalysis) or nucleophilic attack (halogen bonding).

Synthesis Protocol

Methodology: Silver-Catalyzed Iodination of Terminal Alkynes Objective: To synthesize 4-(trifluoromethyl)phenyl iodoacetylene with >95% purity while minimizing homocoupling byproducts.

Reagents & Materials[1][2][3][4][5][6][7]

-

Precursor: 4-Ethynyl-α,α,α-trifluorotoluene (1.0 equiv)

-

Iodine Source: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Catalyst: Silver Nitrate (AgNO₃) (0.05–0.1 equiv)

-

Solvent: Acetone or Acetonitrile (HPLC Grade, dry)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 4-ethynyl-α,α,α-trifluorotoluene (e.g., 5.0 mmol) in acetone (25 mL).

-

Activation: Add AgNO₃ (0.25 mmol, 5 mol%) to the solution. Stir for 5 minutes at room temperature.

-

Iodination: Add NIS (5.5 mmol, 1.1 equiv) in a single portion.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS. The formation of a succinimide precipitate typically indicates reaction progress.

-

Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ (to reduce unreacted iodine species) and water.

-

Extraction: Extract with Diethyl Ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ , and filter.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<30°C) to avoid thermal decomposition.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with 100% Hexanes or a Hexane/DCM gradient.

-

Storage: Isolate the product as a solid/oil and immediately store in the dark at -20°C.

Synthesis Workflow Diagram

Figure 1: Silver-catalyzed iodination workflow for converting terminal alkynes to iodoalkynes.

Reactivity & Applications

The unique reactivity of 4-(trifluoromethyl)phenyl iodoacetylene stems from the polarization of the C(sp)-I bond.

A. Halogen Bonding (Crystal Engineering)

This molecule is a "textbook" halogen bond (XB) donor.

-

Mechanism: The iodine atom acts as a Lewis acid (electrophile) interacting with Lewis bases (N, O, S, or anions).

-

Significance: The electron-withdrawing -CF₃ group enhances the magnitude of the positive electrostatic potential (

-hole) on the iodine, creating stronger, more directional interactions than unsubstituted analogs. -

Application: Used to direct the self-assembly of supramolecular architectures, such as co-crystals with pyridines or halides.

B. Cadiot-Chodkiewicz Coupling

-

Reaction: Coupling with a terminal alkyne in the presence of Cu(I) and an amine base.

-

Product: Unsymmetrical 1,3-diynes.

-

Utility: Synthesis of conjugated polymers, liquid crystals, and natural product scaffolds.

C. Click Chemistry (CuAAC)

-

Specificity: Unlike terminal alkynes, iodoalkynes react to form 5-iodo-1,2,3-triazoles .

-

Advantage: The resulting 5-iodo position is available for further functionalization (e.g., Suzuki or Sonogashira coupling), allowing for the rapid generation of trisubstituted triazole libraries.

Reactivity Map

Figure 2: Divergent reactivity pathways for 4-(trifluoromethyl)phenyl iodoacetylene in synthesis and materials science.

Safety & Handling Guidelines

Hazard Identification

-

Instability: Alkynyl iodides are high-energy compounds. While aryl-stabilized variants like this are safer than alkyl analogs, they can still decompose violently upon heating or shock.

-

Light Sensitivity: The C-I bond is photolabile. Exposure to light causes homolytic cleavage, releasing iodine radicals and degrading the compound.

-

Toxicity: Treat as a potent alkylating agent and irritant.

Handling Protocols

-

Storage: Always store in amber glass vials under an inert atmosphere (Argon) at -20°C .

-

Usage: Allow the vial to warm to room temperature before opening to prevent condensation. Handle inside a fume hood.

-

Disposal: Quench excess material with sodium thiosulfate solution before disposal. Do not concentrate to dryness if peroxides or other instabilities are suspected.

References

-

Synthesis of Alkynyl Iodides: Hofmeister, H., Annen, K., Laurent, H., & Wiechert, R. (1984). A convenient synthesis of 1-iodoalkynes. Angewandte Chemie International Edition, 23(9), 727-729. Link

-

Halogen Bonding Applications: Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding based recognition processes: a world parallel to hydrogen bonding. Accounts of Chemical Research, 38(5), 386-395. Link

-

Reactivity in Click Chemistry: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

-

General Properties of 4-(Trifluoromethyl)phenylacetylene (Precursor): Sigma-Aldrich Safety Data Sheet. 4-Ethynyl-α,α,α-trifluorotoluene.[3] Link

Sources

Beyond the Benchmark: A Comparative Analysis of Aryl Iodoalkynes and Perfluorinated Iodoarenes in Halogen-Bond Driven Applications

Executive Summary

For decades, perfluorinated iodoarenes—specifically pentafluoroiodobenzene (

This technical guide provides an in-depth comparative analysis of these two classes of XB donors. Designed for researchers and drug development professionals, it explores the mechanistic causality behind their electronic properties, outlines self-validating experimental protocols for their application, and provides a strategic framework for selecting the optimal XB donor for advanced synthetic workflows.

Mechanistic Foundations: The Origin of the -Hole

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the

Perfluorinated Iodoarenes: The Inductive Paradigm

In perfluorinated iodoarenes like

Aryl Iodoalkynes: The Hybridization Paradigm

Aryl iodoalkynes generate their

Quantitative Data Presentation

To facilitate strategic experimental design, the thermodynamic and structural properties of both classes are summarized below.

| Property / Metric | Aryl Iodoalkynes (e.g., Iodoethynylbenzenes) | Perfluorinated Iodoarenes (e.g., |

| Primary | Inductive effect of multiple F atoms | |

| Max Electrostatic Potential ( | ~172 kJ/mol (highly tunable via para-substituents) | ~169 kJ/mol (benchmark) |

| Steric Profile Around Iodine | Minimal (Linear, | High (ortho-fluorine interference) |

| Binding Affinity ( | Comparable; slightly lower with bulky bases | |

| Thermodynamic Driving Force | Enthalpically driven ( | Enthalpically driven ( |

| Primary Applications | Organocatalysis, Solvolysis, Supramolecular networks | Crystal engineering, Photocatalysis (EDA complexes) |

Strategic Workflows and Experimental Protocols

As an Application Scientist, ensuring that experimental workflows are self-validating is critical. The following protocols detail how to quantify XB donor strength and how to apply these donors in cutting-edge photocatalysis.

Protocol 1: Self-Validating NMR Titration for Determination

To trust the efficacy of an XB donor in solution, one must empirically determine its binding constant (

Causality Check: Why NMR? Halogen bonding strongly perturbs the electron density around the donor, leading to measurable chemical shift changes (

-

Preparation: Prepare a

stock solution of the XB donor (e.g., 1-iodo-2-(4-nitrophenyl)acetylene) in a non-competing solvent ( -

Acceptor Titration: Prepare a highly concentrated stock of the XB acceptor (e.g., quinuclidine or pyridine) in the exact same donor stock solution to ensure the donor concentration remains perfectly constant during addition.

-

Data Acquisition: Sequentially add aliquots of the acceptor solution to an NMR tube containing

of the donor. Record the -

Validation & Fitting: Plot

against the concentration of the acceptor. Fit the resulting hyperbolic curve to a 1:1 binding isotherm using non-linear regression. -

Thermodynamic Extraction: Repeat the experiment across a temperature gradient (e.g., 283K to 313K). Construct a van't Hoff plot (

vs

Protocol 2: Visible-Light Photocatalytic Perfluoroalkylation via EDA Complexes

Perfluorinated alkyl/aryl iodides are uniquely suited for forming Electron Donor-Acceptor (EDA) or Charge-Transfer Complexes (CTC) with electron-rich catalysts (like hydroquinones) [1].

Causality Check: Neither the catalyst nor the

-

Complex Assembly: In a Schlenk tube, combine the electron-rich arene substrate (

), perfluoroalkyl iodide ( -

Solvent Selection: Dissolve the mixture in a weakly coordinating solvent (e.g.,

or a highly controlled trace-MeOH mixture) to prevent solvent disruption of the critical halogen bond[1]. -

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the radical intermediates.

-

Irradiation: Irradiate the reaction vessel with blue LEDs (

) at ambient temperature for 12-24 hours. The photoexcitation of the EDA complex induces a Single Electron Transfer (SET), homolytically cleaving the -

Isolation: Quench the reaction, extract, and purify the perfluoroalkylated product via flash column chromatography.

Mandatory Visualizations

Diagram 1: XB Donor Selection & Validation Workflow

The following workflow dictates the logical selection between an aryl iodoalkyne and a perfluorinated iodoarene based on target sterics.

Caption: Logical decision matrix for selecting and validating halogen bond donors based on steric constraints.

Diagram 2: Halogen-Bond Promoted Photochemical Pathway

This diagram illustrates the mechanistic pathway utilized in Protocol 2, highlighting the causality of EDA complex formation.

Caption: Photochemical generation of radicals via visible-light excitation of a halogen-bonded EDA complex.

Applications in Drug Development & Catalysis

For drug development professionals, the choice between these two scaffolds extends beyond simple binding constants:

-

Aryl Iodoalkynes in Medicinal Chemistry: The linear nature of the iodoalkyne allows for deep penetration into narrow, hydrophobic enzymatic pockets. Furthermore, the alkyne moiety serves as a bioorthogonal handle, allowing for downstream click-chemistry (e.g., forming neutral iodotriazoles, which themselves are excellent XB donors competitive with

) [4]. -

Perfluorinated Arenes in ADME Optimization: Incorporating a

group into an Active Pharmaceutical Ingredient (API) not only provides a strong XB donor for target binding but simultaneously enhances the molecule's metabolic stability, lipophilicity, and membrane permeability.

Ultimately, while perfluorinated iodoarenes remain the robust, reliable benchmark of halogen bonding, aryl iodoalkynes offer a highly tunable, sterically unencumbered alternative that is rapidly unlocking new avenues in asymmetric organocatalysis and rational drug design.

References

- Source: nsf.

- Title: Halogen Bonding of (Iodoethynyl)

- Source: acs.

- Source: nih.

- Source: researchgate.

Solvation thermodynamics of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Solvation Thermodynamics of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The thermodynamic properties governing the solvation of a molecule are fundamental to predicting its behavior in solution, a cornerstone of pharmaceutical and materials science. This guide provides a comprehensive technical framework for determining and understanding the solvation thermodynamics of this compound, a molecule of significant interest due to its unique functional groups: a halogen bond-donating iodoethynyl group and a strongly electron-withdrawing, lipophilic trifluoromethyl group. For an audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a robust, first-principles-based workflow for characterizing similar compounds where established literature values are scarce. We will detail both state-of-the-art experimental protocols and powerful computational methodologies, explaining the causality behind each choice and ensuring a self-validating, authoritative approach.

Introduction: The Scientific Imperative

This compound is a fascinating case study in molecular interactions. Its structure combines two functionalities that are of high relevance in modern drug design. The trifluoromethyl (CF₃) group is frequently used to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating lipophilicity. The iodoethynyl group is a powerful halogen bond (XB) donor. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is increasingly recognized as a critical interaction for tuning ligand-receptor binding and designing novel materials.

Understanding the solvation thermodynamics of this molecule—the Gibbs free energy (ΔGsolv), enthalpy (ΔHsolv), and entropy (ΔSsolv) of its transfer from the gas phase to a solvent—is paramount for:

-

Predicting Solubility: A critical parameter for drug formulation and bioavailability.

-

Modeling Drug-Receptor Interactions: The desolvation penalty a molecule must pay to enter a protein's binding pocket is a key component of the overall binding free energy.

-

Rational Solvent Selection: Essential for optimizing reaction conditions, crystallization processes, and purification protocols.

This guide provides the necessary theoretical grounding and practical protocols to fully characterize the solvation profile of this molecule and its analogs.

Theoretical Framework: Deconstructing Solvation

The process of solvation can be conceptually broken down into a thermodynamic cycle, often referred to as a Born-Haber cycle for solvation. This allows us to connect the solvation energy to other measurable quantities.

The solvation process is governed by the Gibbs free energy of solvation (ΔGsolv), which represents the change in free energy when a solute is transferred from the gas phase to a solvent.[1] It is defined by the fundamental thermodynamic equation:

ΔGsolv = ΔHsolv - TΔSsolv

Where:

-

ΔHsolv is the enthalpy of solvation, representing the heat absorbed or released during the process. It reflects the net effect of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

T is the absolute temperature in Kelvin.

-

ΔSsolv is the entropy of solvation, which describes the change in the system's disorder. This includes changes in the translational, rotational, and vibrational freedom of the solute and the surrounding solvent molecules.[2]

Conceptually, the solvation process can be broken down into two hypothetical steps, as illustrated by a Born-Haber cycle.[3][4][5]

-

Cavity Formation: Energy is required to create a cavity in the solvent of the appropriate size to accommodate the solute molecule. This step is enthalpically unfavorable (disrupts strong solvent-solvent interactions) and entropically unfavorable (imposes order on the solvent).[3]

-

Solute Insertion & Interaction: The solute molecule is placed into the cavity, and interactions (van der Waals, dipole-dipole, hydrogen bonds, halogen bonds) are "turned on" between the solute and solvent. This step is typically enthalpically favorable.[3]

Caption: Thermodynamic cycle for the solvation process.

Experimental Determination of Solvation Parameters

Direct measurement of solvation thermodynamics is challenging. A highly effective and validated approach is to measure the solubility of the compound as a function of temperature. These data can then be used in a van't Hoff analysis to extract the desired thermodynamic parameters.[6]

Protocol: Temperature-Dependent Solubility Measurement

Objective: To determine the molar solubility of this compound in a given solvent at a series of temperatures. The "shake-flask" method is a gold standard for this purpose.[1]

Materials:

-

This compound (solute)

-

High-purity solvent of interest (e.g., water, ethanol, octanol)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system with a validated analytical method for the solute.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid solute to several sealed vials, ensuring enough solid remains undissolved at the highest experimental temperature.

-

Add a precise volume of the chosen solvent to each vial.

-

Place the vials in a temperature-controlled shaker set to the first target temperature (e.g., 293.15 K).

-

-

Equilibration:

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is critical to validate that the measured concentration does not change with longer equilibration times.

-

-

Sampling and Analysis:

-

Stop agitation and allow the vials to rest at the set temperature for several hours for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pre-warmed (or pre-cooled) syringe to avoid temperature-induced precipitation.

-

Immediately filter the sample into a pre-weighed volumetric flask using a syringe filter.

-

Dilute the sample to a known volume with the solvent and determine its concentration using a pre-calibrated UV-Vis or HPLC method.

-

-

Temperature Variation:

-

Increase the temperature of the shaker/bath to the next setpoint (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K) and repeat the equilibration and sampling process.

-

Data Analysis: The van't Hoff Plot

The relationship between the solubility equilibrium constant (Ksp, which is proportional to the molar solubility for a 1:1 dissolution) and temperature is described by the van't Hoff equation.[3][7]

ln(S) = - (ΔHsolv / R) * (1/T) + (ΔSsolv / R)

Where:

-

S is the molar solubility.

-

R is the ideal gas constant (8.314 J/mol·K).

-

T is the absolute temperature in Kelvin.

By plotting ln(S) versus 1/T, one obtains a straight line.[6]

-

The slope of the line is equal to -ΔHsolv / R .

-

The y-intercept is equal to ΔSsolv / R .

Once ΔHsolv and ΔSsolv are determined, ΔGsolv at any given temperature can be calculated using the fundamental thermodynamic equation.

Data Presentation: The experimentally determined solubility data should be tabulated for clarity.

| Temperature (K) | 1/T (K⁻¹) | Solubility (mol/L) | ln(Solubility) |

| 293.15 | 0.00341 | Experimental Value | Calculated Value |

| 298.15 | 0.00335 | Experimental Value | Calculated Value |

| 303.15 | 0.00330 | Experimental Value | Calculated Value |

| 308.15 | 0.00325 | Experimental Value | Calculated Value |

| 313.15 | 0.00319 | Experimental Value | Calculated Value |

Computational Prediction of Solvation Free Energy

When experimental determination is not feasible, or for high-throughput screening, computational methods provide a powerful alternative for estimating solvation free energies. These methods generally fall into two categories: implicit and explicit solvent models.[8]

Implicit Solvent Models (Continuum Models)

Implicit models treat the solvent as a continuous dielectric medium rather than individual molecules.[1] This approach offers a significant computational advantage. The Solvation Model based on Density (SMD) is a widely validated and robust implicit model.[7][9]

Workflow for SMD Calculation:

Caption: Computational workflow for ΔGsolv using the SMD model.

Protocol: DFT Calculation with SMD

-

Structure Preparation: Build the 3D structure of this compound using molecular modeling software.

-

Gas-Phase Calculation:

-

Perform a geometry optimization and frequency calculation in the gas phase using a suitable Density Functional Theory (DFT) method and basis set (e.g., B97D3/cc-pVTZ for good accuracy with dispersion).[10]

-

The frequency calculation confirms the structure is at a true energy minimum and provides the thermal corrections to the Gibbs free energy.

-

-

Solvated-Phase Calculation:

-

Using the optimized gas-phase geometry as a starting point, perform another geometry optimization and frequency calculation.

-

In this step, specify the implicit solvent model (e.g., SMD) and the desired solvent (e.g., 'water', 'ethanol').[5]

-

-

Calculate ΔGsolv:

-

The output of quantum chemistry software (like Gaussian, ORCA, or Q-Chem) will provide the total Gibbs free energy in the gas phase (G_gas) and in the solvated phase (G_solv).

-

The solvation free energy is the difference: ΔGsolv = G_solv - G_gas .

-

Explicit Solvent Models (Molecular Dynamics)

Explicit solvent models provide a more detailed, atomistic picture by simulating the solute surrounded by a large number of individual solvent molecules. Methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) are used to calculate ΔGsolv.[11][12] These "alchemical" simulations involve gradually "turning off" the interactions between the solute and the solvent along a non-physical pathway. While computationally expensive, they can yield highly accurate results.[2]

Workflow for Alchemical Free Energy Calculation:

Caption: Workflow for ΔGsolv via Thermodynamic Integration.

Interpretation and Application in Drug Development

The thermodynamic data, whether from experiment or computation, provide critical insights:

-

Enthalpy-Entropy Compensation: Often, a favorable (negative) ΔHsolv is accompanied by an unfavorable (negative) ΔSsolv due to the ordering of solvent molecules around the solute. Understanding which term dominates for a given solvent helps in rational drug design.

-

Hydrophobic vs. Hydrophilic Character: A large positive ΔGsolv in water indicates hydrophobicity, a key driver for membrane permeation and binding to hydrophobic pockets in proteins. The CF₃ group significantly contributes to this effect.

-

Specific Interactions (Halogen Bonding): A more favorable ΔHsolv in Lewis basic solvents (like DMSO or acetone) compared to non-basic solvents (like hexane) can quantify the contribution of the iodoethynyl group's halogen bonding to the overall solvation process. This is critical for designing ligands that target electron-rich sites in a protein active site.

By systematically applying the workflows described in this guide, researchers can build a comprehensive thermodynamic profile of this compound and related compounds, enabling more predictive and efficient drug discovery and development campaigns.

References

-

Chemistry LibreTexts. (2021). 4.2: Solvation Thermodynamics. [Link]

-

Wikipedia. (n.d.). Solvent model. [Link]

-

NWChem. (n.d.). Solvation Models. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. PubMed. [Link]

-

Matos, M. A. R., et al. (2017). Approaches for calculating solvation free energies and enthalpies demonstrated with an update of the FreeSolv database. PMC. [Link]

-

JoVE. (2023). Video: Entropy and Solvation. [Link]

-

Professor Dave Explains. (2015). Solubility and the Born-Haber Cycle. YouTube. [Link]

-

NEET coaching. (n.d.). Born Haber Cycle- Concept, Applications and Examples. [Link]

-

ORCA Input Library. (n.d.). Continuum solvation (CPCM,COSMO, SMD). [Link]

-

Marcus, Y. (1991). Thermodynamics of Solvation of Ions. Part 5. Gibbs Free Energy of Hydration at 298.15 K. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Solubility of Things. (n.d.). Van't Hoff Equation. [Link]

-

Al-Hakami, A. N., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. PMC. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

GROMACS tutorials. (n.d.). Calculating free energy. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Prediction of Thermodynamic Functions of Solvation by Dispersion- Corrected Density Functional Theory Calculations. [Link]

-

IU Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Approaches for calculating solvation free energies and enthalpies demonstrated with an update of the FreeSolv database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ORCA Input Library - Continuum solvation (CPCM,COSMO, SMD) [sites.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvation Models - NWChem [nwchemgit.github.io]

- 8. Solvent model - Wikipedia [en.wikipedia.org]

- 9. Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Calculating free energy — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

Methodological & Application

Application Note: 1-(Iodoethynyl)-4-(trifluoromethyl)benzene as a Premier Synthon for Halogen-Bond-Driven Crystal Engineering

Abstract

This technical guide provides an in-depth exploration of 1-(iodoethynyl)-4-(trifluoromethyl)benzene, a highly effective and versatile molecular building block for crystal engineering. We detail its intrinsic properties that make it a superior halogen bond donor and provide comprehensive, field-tested protocols for the rational design and synthesis of co-crystals via both solution-based and mechanochemical methods. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage strong and directional halogen bonding for the construction of novel supramolecular architectures with tailored physicochemical properties.

Introduction: The Molecular Logic of a Superior Halogen Bond Donor